4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride
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Overview
Description
4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and a fluoroethyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with chloromethylating agents under controlled conditions. Common chloromethylating agents include chloromethyl methyl ether (MOMCl) and paraformaldehyde in the presence of an acid catalyst such as hydrochloric acid. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the fluoroethyl group to other alkyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluoroethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoroethyl)piperidine: Similar in structure but with a piperidine ring instead of a pyrazole ring.
2-Fluoroethyl fluoroacetate: Contains a fluoroethyl group but differs in its ester functional group.
Uniqueness
4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride is unique due to its combination of a chloromethyl and fluoroethyl group on a pyrazole ring. This structural arrangement imparts specific reactivity and stability, making it a versatile intermediate in various chemical syntheses.
Biological Activity
4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride is a synthetic compound belonging to the pyrazole class, characterized by its unique structure that includes a chloromethyl group and a 2-fluoroethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H7ClF N2 (Figure 1). The presence of halogen substituents is believed to enhance its reactivity and biological activity.
Property | Value |
---|---|
Molecular Weight | 172.58 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. The incorporation of fluoro and chloro groups has been linked to increased potency against these pathogens.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related pyrazole derivatives against A. baumannii have been reported as low as 1.56 µg/mL, indicating strong antimicrobial activity .
Anticancer Properties
The pyrazole scaffold has also been investigated for its anticancer potential. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells by inhibiting specific signaling pathways.
- Case Study : A study focusing on pyrazole derivatives showed that modifications at the 1-position (similar to the structure of 4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole) led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Pyrazoles are known to inhibit enzymes involved in cellular signaling pathways, which can lead to reduced cell proliferation in cancer cells.
- Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into cellular membranes, disrupting membrane integrity and function.
Synthesis and Functionalization
The synthesis of this compound can be achieved through various organic reactions typical for pyrazole derivatives. The functionalization of this compound allows for the enhancement of its biological properties.
- Synthetic Pathways : Common methods include nucleophilic substitution reactions where the chloromethyl group can be replaced or modified to enhance biological activity .
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-fluoroethyl)pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFN2.ClH/c7-3-6-4-9-10(5-6)2-1-8;/h4-5H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCJGZZIWXRPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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